![molecular formula C11H14BrN B1449442 1-[(4-Bromo-3-methylphenyl)methyl]azetidine CAS No. 1862817-57-9](/img/structure/B1449442.png)

1-[(4-Bromo-3-methylphenyl)methyl]azetidine

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “1-[(4-Bromo-3-methylphenyl)methyl]azetidine” is not available in the current literature .Chemical Reactions Analysis

The chemical reactions involving “1-[(4-Bromo-3-methylphenyl)methyl]azetidine” are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Properties

The synthesis of azetidine derivatives, including structures related to 1-[(4-Bromo-3-methylphenyl)methyl]azetidine, has been a subject of study. For instance, research into the synthesis and spectroscopic properties of azetidine fatty esters explored the characteristics of azetidine systems through nuclear magnetic resonance (NMR) and infrared spectral analyses (Lie Ken Jie & Syed-rahmatullah, 1992).

Biological Evaluation as Dopamine Antagonists

Azetidine derivatives have been evaluated for their potential as dopaminergic antagonists. A study involving various azetidine compounds found specific derivatives, such as N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide, showing significant affinity for dopamine receptors, suggesting potential biomedical applications (Metkar, Bhatia, & Desai, 2013).

Antibacterial Agents

Azetidine derivatives have been synthesized and tested for their antibacterial efficacy. One study examined the antibacterial potency of 7-azetidinylquinolones and naphthyridines, revealing that certain azetidine moieties can confer significant antibacterial properties (Frigola et al., 1994).

Antimicrobial Activity

The antimicrobial properties of substituted phenyl azetidines have also been a focus of research. A study involving the synthesis of various azetidine compounds showed promising results in screening for antimicrobial activity, indicating the potential use of these compounds in combating microbial infections (Doraswamy & Ramana, 2013).

Synthesis and Pharmacology

The synthesis and pharmacological evaluation of azetidine derivatives, particularly in relation to their potential as site-specific treatment agents, have been explored. For example, research into threo-1-aza-3 or 4-substituted-5-phenyl[4.4.0]decanes, as restricted rotational analogues of certain drugs, provided insights into the importance of molecular conformation for biological activity (Kim, Deutsch, Ye, & Schweri, 2007).

Stereoselective Synthesis

The stereoselective synthesis of azetidine derivatives has been investigated to produce compounds with specific configurations, offering potential applications in medicinal chemistry. This includes the preparation of cis-3,4-disubstituted piperidines through ring transformation of azetidines (Mollet et al., 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-bromo-3-methylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTQQNCYLNGTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromo-3-methylphenyl)methyl]azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

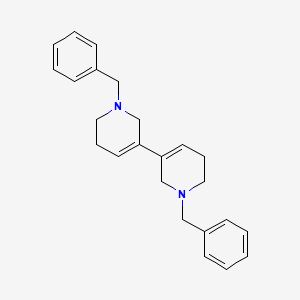

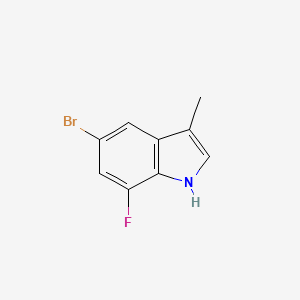

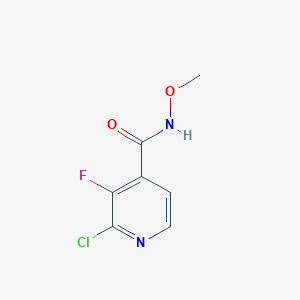

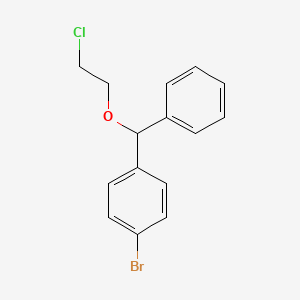

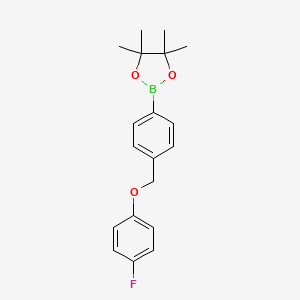

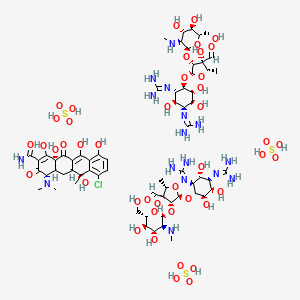

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)

![1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1449360.png)

![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)

![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)

![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)

![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)

![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)